molecular formula C23H24N2O4S B15032800 N-Benzyl-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide

N-Benzyl-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide

Cat. No.: B15032800
M. Wt: 424.5 g/mol
InChI Key: HXSHMFYUWUVATJ-UHFFFAOYSA-N
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Description

N-Benzyl-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide is a complex organic compound with a unique structure that includes benzyl, methylphenyl, and methoxybenzenesulfonamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide typically involves multiple steps. One common method includes the reaction of benzylamine with 4-methylphenyl isocyanate to form an intermediate, which is then reacted with 4-methoxybenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-Benzyl-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-(4-methylphenyl)acetamide
  • N-Benzyl-2-[(4-methylphenyl)methyl]aminoacetamide

Uniqueness

N-Benzyl-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-benzyl-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide

InChI

InChI=1S/C23H24N2O4S/c1-18-8-10-20(11-9-18)25(17-23(26)24-16-19-6-4-3-5-7-19)30(27,28)22-14-12-21(29-2)13-15-22/h3-15H,16-17H2,1-2H3,(H,24,26)

InChI Key

HXSHMFYUWUVATJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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